molecular formula C19H19Cl2NO3 B2590840 2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone CAS No. 1209167-67-8

2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Cat. No. B2590840
CAS RN: 1209167-67-8
M. Wt: 380.27
InChI Key: DVMKNVUZOVBFRT-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone, also known as MK-801, is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first discovered in the late 1970s and has been extensively studied for its potential use in treating various neurological disorders.

Scientific Research Applications

Asymmetric Synthesis

Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved through the treatment of corresponding arylmethylamines with specific lithiation and sparteine, demonstrating the compound's relevance in asymmetric synthesis and potential pharmaceutical applications (Wu, Lee, & Beak, 1996).

Pyrolysis Products Identification

Research has focused on identifying pyrolysis products of new psychoactive substances, highlighting the importance of understanding the thermal degradation and potential formation of hazardous substances upon heating (Texter et al., 2018).

Heterocyclization and Synthesis of Heterocycles

The condensation reactions of specific phenyl ethanones with N,N-dimethylformamide dimethyl acetal have been studied, leading to the heterocyclization and synthesis of various heterocycles, such as isoflavones and pyrimidines, showing the compound's utility in organic synthesis and the formation of complex molecules (Moskvina, Shilin, & Khilya, 2015).

Environmental Dechlorination Studies

Studies on the reductive dechlorination of environmental contaminants by specific bacterial strains provide insights into bioremediation processes and the environmental fate of chlorinated organic compounds (Yim et al., 2008).

Crystal and Molecular Structure Analysis

The crystal and molecular structure analysis of related compounds can offer valuable information on the physical and chemical properties critical for material science and drug design (Lakshminarayana et al., 2009).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO3/c1-24-16-5-2-13(3-6-16)14-8-9-22(11-14)19(23)12-25-18-7-4-15(20)10-17(18)21/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMKNVUZOVBFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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